molecular formula C13H16BF3O2 B1322718 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-65-1

2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1322718
CAS RN: 445303-65-1
M. Wt: 272.07 g/mol
InChI Key: DSPZNBCXPQKETC-UHFFFAOYSA-N
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Description

The compound "2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have applications in organic synthesis and materials science due to the presence of the dioxaborolane moiety. This functional group is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the reaction of boronic acids or boronic esters with appropriate diols or carbonyl compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involved a reaction between 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and o-aminophenol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by a 1,3,2-dioxaborinane ring, which can exhibit a nearly planar conformation as seen in the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The bond lengths and angles within this ring system are indicative of the delocalization of charge and the stability of the compound. The presence of fluorine atoms can further influence the electronic properties of the molecule due to their high electronegativity.

Chemical Reactions Analysis

Dioxaborolane compounds are reactive towards various nucleophiles due to the electrophilic nature of the boron center. For instance, reactions with carbonyl compounds can yield colored ethylenic derivatives, and reactions with aniline can produce oxazaborins, as demonstrated by the reactions of 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer . These reactions are likely to be relevant for the compound under analysis, suggesting its potential utility in the formation of heterocyclic structures and in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The presence of fluorine atoms imparts hydrolytic stability to the molecule, as seen in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane . The crystallographic data of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, provide insights into the solid-state structure, which lacks significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . These properties are crucial for understanding the reactivity and stability of the compound in various environments.

Scientific Research Applications

Polymer Synthesis

  • Used in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distributions and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011).

Synthesis of Novel Compounds

  • Facilitated the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives are potential intermediates for new materials in LCD technology and have potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Organic Synthesis

  • Involved in the synthesis of various ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Electrochemical Studies

  • Analyzed for electrochemical properties and reactions, indicating a significantly lower oxidation potential compared to organoborane, and was utilized in anodic substitution reactions with nucleophiles (Tanigawa et al., 2016).

Nanoparticle Synthesis

  • Utilized in the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibited high quantum yields and could potentially be used in various applications, including display technologies (Fischer et al., 2013).

Drug Synthesis

  • A key intermediate in the development of new building blocks for the synthesis of silicon-based drugs and odorants. It demonstrated the potential to synthesize biologically active compounds like retinoid agonists (Büttner et al., 2007).

Transition Metal Catalysis

  • Served as a bulky borane for the transition metal-catalyzed hydroboration of alkenes, leading to the formation of organoboronate esters (Fritschi et al., 2008).

Future Directions

The field of organofluorine chemistry, which includes compounds like “2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is rapidly advancing . Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in deprotonative functionalization reactions, where it can act as a hydrogen bond donor and acceptor . The difluoromethyl group in this compound is particularly noteworthy for its lipophilic properties, which can influence intramolecular interactions and conformational preferences . Additionally, the compound’s interaction with electrophiles in biochemical reactions can lead to the formation of new bioactive molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the difluoromethyl group in this compound can act as a bioisosteric replacement for phenolic hydroxyl groups, thereby enhancing the compound’s lipophilicity and antioxidant properties . This can lead to the inhibition of lipid peroxidation in human erythrocytes and other cell types . Furthermore, the compound’s ability to interact with reactive oxygen species (ROS) can impact cellular signaling and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s difluoromethyl group can engage in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function . Additionally, this compound can act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and cellular metabolism . The molecular docking studies have shown that the compound can bind to distinct molecular targets, including enzymes and receptors, thereby eliciting therapeutic outcomes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors to consider. Studies have shown that the compound’s effects can change over time, with potential degradation impacting its efficacy and safety . Long-term studies in in vitro and in vivo settings have indicated that the compound can exhibit stable properties under specific conditions, but its degradation products may have different biological activities . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . In some cases, high doses of the compound have been associated with toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . These findings underscore the need for careful consideration of dosage when evaluating the compound’s potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s difluoromethyl group can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can impact the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s lipophilic properties can facilitate its diffusion across cell membranes, allowing it to reach different cellular compartments . Additionally, specific transporters and binding proteins may interact with the compound, influencing its localization and accumulation within cells . These interactions can impact the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of specific zipcodes in the compound’s structure can mediate its localization to distinct cellular regions, such as the cytoskeleton or organelles . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

2-[3-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPZNBCXPQKETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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